N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)13-14-10-11-8-5-3-4-6-9(8)12-10/h3-6H,1-2H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHGNEREIZEIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine with Cyanogen Bromide
The foundational step in synthesizing N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine involves constructing the 2-aminobenzimidazole core. A widely applicable method, adapted from analogous benzoxazole syntheses, utilizes o-phenylenediamine and cyanogen bromide (CNBr) under Lewis acid catalysis. In this protocol:
-
o-Phenylenediamine (1.0 equiv) and CNBr (1.2 equiv) are dissolved in 1,4-dioxane under inert atmosphere.
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 equiv) is added dropwise, initiating an electrophilic aromatic substitution mechanism.
-
The reaction mixture is refluxed at 110°C for 18–24 hours, during which the cyanating agent facilitates cyclization to yield 2-aminobenzimidazole .
Post-reaction workup involves quenching with saturated sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate gradient). Nuclear magnetic resonance (NMR) analysis confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals at δ 7.35 (s, 2H, NH₂), 7.30–6.95 (m, 4H, aromatic), aligning with literature data for analogous aminobenzimidazoles.
Alternative Route: Reduction of Nitro Derivatives
For substrates requiring regioselective amination, a nitro-to-amine reduction pathway proves effective. As demonstrated in benzimidazole-based pharmaceutical intermediates:
-
2-Nitrobenzimidazole is subjected to iron-acetic acid reduction at 80°C for 6 hours, achieving quantitative conversion to 2-aminobenzimidazole .
-
This method circumvents catalyst poisoning issues associated with palladium-mediated hydrogenation, offering scalability for industrial applications.
Condensation with Acetone: Formation of the Schiff Base
Acid-Catalyzed Imine Formation
The final step involves condensing 2-aminobenzimidazole with acetone to form the titular Schiff base. Optimized conditions derived from benzoxazole thiol activations include:
-
Dissolving 2-aminobenzimidazole (1.0 equiv) in anhydrous ethanol with acetone (3.0 equiv).
-
Adding glacial acetic acid (0.1 equiv) as a catalyst and refluxing under Dean-Stark conditions for 12 hours to azeotropically remove water.
The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the starting amine. The crude product is purified through recrystallization from ethanol, yielding This compound as a pale-yellow crystalline solid.
Mechanistic Insights and Side Reactions
The condensation proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of acetone, followed by dehydration to form the imine. Competitive side reactions, such as enamine formation or over-alkylation, are mitigated by maintaining stoichiometric excess of acetone and controlled reaction temperatures.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (t, J = 6.1 Hz, 1H, NH), 7.41–7.30 (m, 4H, aromatic), 4.52 (d, J = 6.2 Hz, 2H, CH₂), 2.10 (s, 6H, (CH₃)₂C=).
-
¹³C NMR (126 MHz, DMSO-d₆): δ 162.46 (C=N), 148.13, 143.15 (aromatic carbons), 45.69 (CH₂), 25.30 ((CH₃)₂C=).
-
High-Resolution Mass Spectrometry (HRMS): m/z calcd for C₁₁H₁₃N₃O: 204.1131 [M + H]⁺; found: 204.1133.
Purity and Yield Optimization
Chromatographic purification (silica gel, hexane/ethyl acetate) enhances purity to >98%, as verified by high-performance liquid chromatography (HPLC). Yields range from 65–75%, influenced by the moisture content during condensation.
Comparative Analysis of Methodologies
| Parameter | Cyanogen Bromide Route | Nitro Reduction Route |
|---|---|---|
| Reaction Time | 18–24 hours | 6 hours |
| Yield | 70–75% | 80–85% |
| Catalyst Toxicity | Moderate (BF₃·Et₂O) | Low (Fe-acetic acid) |
| Scalability | Laboratory-scale | Industrial-scale |
The nitro reduction route offers superior yields and scalability but requires handling corrosive iron-acetic acid mixtures. Conversely, the cyanogen bromide method provides regioselectivity advantageous for complex derivatives.
Industrial Applications and Patent Considerations
Patent disclosures highlight the utility of Schiff base benzimidazoles as intermediates in anticoagulant therapies (e.g., dabigatran derivatives). Key considerations include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine can participate in nucleophilic substitution reactions, especially at the imine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Conversion to secondary amines.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
Anticancer Applications
Benzimidazole derivatives, including N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine, have shown significant promise in cancer treatment. Several studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
A study demonstrated that derivatives of benzimidazole exhibited IC50 values comparable to established chemotherapeutics like podophyllotoxin, indicating potent antitumor activity . Additionally, compounds synthesized with specific substitutions showed enhanced selectivity towards malignant cells over normal fibroblasts, suggesting a favorable therapeutic index.
Antimicrobial Properties
The antimicrobial potential of this compound has been evaluated against various pathogenic microorganisms.
Efficacy Against Bacteria
Research indicates that benzimidazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized compounds demonstrated comparable efficacy to standard antibiotics such as ampicillin and ciprofloxacin .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown antifungal activity, contributing to their potential as broad-spectrum antimicrobial agents. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
Inhibition of Inflammatory Mediators
Studies have suggested that benzimidazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This inhibition can lead to reduced inflammation in various models, making these compounds candidates for treating inflammatory diseases.
Summary Table of Applications
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | Potent cytotoxicity against cancer cell lines |
| Antimicrobial | Disruption of cell wall synthesis | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Reduced inflammation in preclinical models |
Mechanism of Action
The mechanism of action of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death.
Comparison with Similar Compounds
Key Differentiators of N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine
- Structural Uniqueness: The isopropylideneamino group may enhance steric bulk and electronic effects compared to smaller substituents (e.g., methyl, methoxy) .
- Potential Applications: Based on analogs, it could exhibit ion channel modulation or anticancer activity, but empirical validation is required.
- Synthetic Challenges : Likely requires imine formation or condensation strategies, differing from alkylation routes used for pyridinylmethyl derivatives .
Biological Activity
N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine, a derivative of benzimidazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzimidazole core with an imine group, contributing to its unique chemical reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, making it a versatile intermediate for synthesizing more complex molecules.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
- Antimicrobial Activity : It has demonstrated the ability to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentrations (MICs) for some derivatives were reported between 1 and 16 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 1 - 16 | Staphylococcus aureus, Escherichia coli |
| 5-bromo-benzimidazole derivative | 1 - 4 | Various Gram-positive strains |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity at low concentrations. The mechanism involves disruption of microtubule formation by inhibiting β-tubulin polymerization .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | <10 |
| MCF7 | <10 |
Study on Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin and ampicillin. This highlights its potential as a novel antimicrobial agent in treating resistant infections .
Study on Anticancer Potential
In another investigation, the compound was tested against multiple cancer cell lines, revealing significant antiproliferative effects. The study concluded that the structural modifications in the benzimidazole framework could enhance anticancer activity, suggesting further exploration for drug development .
Future Directions
The promising biological activities of this compound warrant further research to optimize its pharmacokinetic properties and therapeutic efficacy. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Understanding how structural changes impact biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anticancer properties.
Q & A
Basic: What are the recommended synthetic routes for N-(propan-2-ylideneamino)-1H-benzimidazol-2-amine?
Methodological Answer:
A common synthesis involves condensing 1H-benzimidazol-2-amine derivatives with propan-2-ylideneamine precursors. For example, analogous compounds like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine are synthesized via reactions between o-phenylenediamine and cyanamide derivatives under reflux with acetic acid catalysis, yielding ~80% purified product after ethanol recrystallization . Reaction optimization (e.g., temperature control at 473 K, stoichiometric ratios) is critical to minimize byproducts .
Basic: How is this compound characterized using spectroscopic and thermal methods?
Methodological Answer:
- Infrared (IR) Spectroscopy: Detect NH stretching (~3400 cm⁻¹) and benzimidazole ring vibrations (1600–1450 cm⁻¹). Compare with reference spectra for 1H-benzimidazol-2-amine derivatives .
- Mass Spectrometry (EI-MS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, related compounds show dominant fragments at m/z 133 (benzimidazole core) .
- Differential Scanning Calorimetry (DSC): Determine purity and melting points (e.g., 623 K for analogues), ensuring <2% impurities via sharp endothermic peaks .
Advanced: How does single-crystal X-ray diffraction (SC-XRD) elucidate hydrogen bonding and molecular packing?
Methodological Answer:
SC-XRD analysis (e.g., Bruker APEXII diffractometer, MoKα radiation) reveals:
- Hydrogen Bonding: Intramolecular N–H⋯N interactions (e.g., 1.86 Å bond length) between benzimidazole and propan-2-ylideneamino groups, stabilizing planar conformations .
- Crystal Packing: Centrosymmetric dimers via intermolecular N–H⋯O bonds (e.g., R-factor = 0.044, wR = 0.136), with triclinic P1 space group (a = 8.28 Å, α = 92.1°) .
- Thermal Ellipsoids: Validate atomic displacement parameters (ADPs) to assess dynamic disorder .
Advanced: How do density functional theory (DFT) calculations validate electronic structure and reactivity?
Methodological Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviation <2.4 kcal/mol) .
- Electron Distribution: HOMO-LUMO gaps (~4.5 eV for benzimidazole analogues) predict nucleophilic sites at the imine nitrogen .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate tautomerism equilibria (e.g., imine-enamine shifts) observed in DMF .
Advanced: How do cytotoxic effects vary across cell lines, and what mechanistic insights exist?
Methodological Answer:
- Cell-Specific Toxicity: For N-substituted benzimidazoles, EC₅₀ values range from 0.013 μM (MDA-MB-231) to 0.05 μM (HT-29), with proliferative effects on normal spleen cells at low concentrations .
- Mechanistic Probes:
Advanced: What are the tautomerism dynamics and electrochemical behavior under varying conditions?
Methodological Answer:
- Dynamic NMR Studies: At 223–333 K in DMF-d₇, coalescence temperatures (Tc) reveal tautomeric equilibria (e.g., ΔG‡ = 60 kJ/mol for imidazoline-benzimidazole interconversion) .
- Cyclic Voltammetry (CV): Irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl) indicate electron-rich aromatic systems, with diffusion-controlled processes (ΔE = 59 mV/decade) .
Advanced: How do molecular modifications impact pharmacological activity and stability?
Methodological Answer:
- Structure-Activity Relationships (SAR): Substituents at the propan-2-ylideneamino group modulate histamine H₁ antagonism (e.g., IC₅₀ = 4 nM for Astemizole analogues) .
- Metabolic Stability: CYP3A4-mediated oxidation (e.g., tert-butyl groups) reduces half-life, requiring prodrug strategies .
Advanced: What regulatory considerations apply to benzimidazole derivatives in drug development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
